
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide, also known as 4-Hydroxy-2-quinolone-3-carboxamide (OHQCA), is a heterocyclic compound that belongs to the class of quinolone derivatives. OHQCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and microbiology. In
Mecanismo De Acción
The mechanism of action of OHQCA is not fully understood. However, it has been proposed that OHQCA acts by inhibiting the activity of enzymes involved in various biological processes, including DNA replication, protein synthesis, and cell signaling pathways. OHQCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and ribonucleotide reductase, an enzyme involved in nucleotide biosynthesis.
Biochemical and Physiological Effects:
OHQCA has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce inflammation in animal models. OHQCA has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OHQCA has several advantages for lab experiments. It is readily available and easy to synthesize. OHQCA is also stable under normal laboratory conditions and can be stored for extended periods. However, OHQCA has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for its preparation. OHQCA is also relatively expensive compared to other quinolone derivatives.
Direcciones Futuras
OHQCA has several potential future directions in various fields. In medicinal chemistry, OHQCA can be further optimized to improve its potency and selectivity for specific targets. In microbiology, OHQCA can be explored as a potential antimicrobial agent against drug-resistant pathogens. In biochemistry, OHQCA can be used as a tool to study the activity of various enzymes involved in biological processes. In addition, OHQCA can be explored for its potential applications in agriculture and food preservation.
Conclusion:
In conclusion, OHQCA is a promising heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of OHQCA and its derivatives for various applications.
Métodos De Síntesis
OHQCA can be synthesized through various methods, including the reaction of 2-aminonicotinic acid with glyoxylic acid, the reaction of 2-aminonicotinic acid with malonic acid, and the reaction of 2-aminonicotinic acid with 2-chloroacrylonitrile. However, the most common method for synthesizing OHQCA is the reaction of 2-aminonicotinic acid with diacetyl in the presence of a base. The reaction yields OHQCA as a yellow solid with a melting point of 290-292°C.
Aplicaciones Científicas De Investigación
OHQCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. OHQCA has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Propiedades
Número CAS |
112334-81-3 |
|---|---|
Nombre del producto |
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide |
Fórmula molecular |
C6H6N2O3 |
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
5-hydroxy-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)5(10)2-8-3/h1-2,10H,(H2,7,11)(H,8,9) |
Clave InChI |
KDPJCTXJWXYWCR-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)N |
SMILES canónico |
C1=C(NC=C(C1=O)O)C(=O)N |
Sinónimos |
2-Pyridinecarboxamide,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



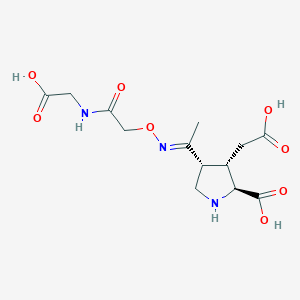

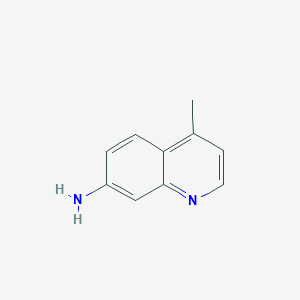
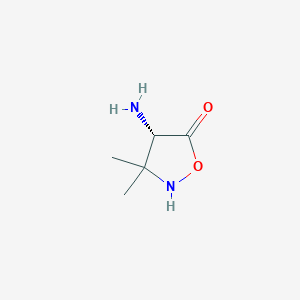
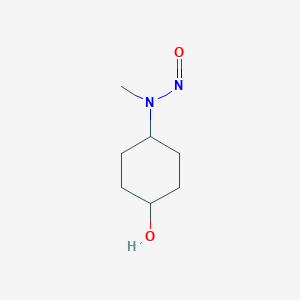
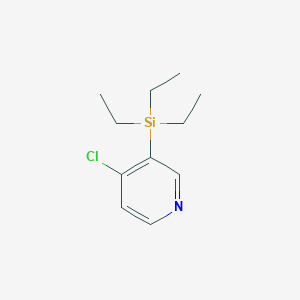
![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)

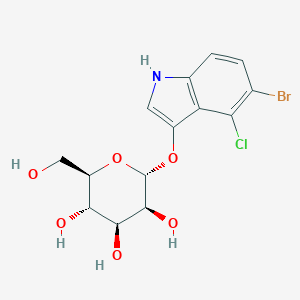
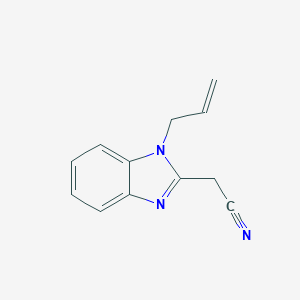
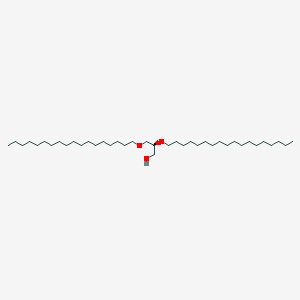
![5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B54085.png)

